molecular formula C11H9F3N2OS B2419597 4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine CAS No. 1428371-52-1

4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine

Cat. No.: B2419597
CAS No.: 1428371-52-1
M. Wt: 274.26
InChI Key: APDYCONMCOQXFZ-UHFFFAOYSA-N
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Description

4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure The trifluoromethyl group attached to the benzothiazole ring enhances the compound’s chemical stability and biological activity

Preparation Methods

The synthesis of 4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine typically involves the coupling of substituted 2-amino benzothiazoles with morpholine derivatives. One common synthetic route includes the following steps :

    Starting Materials: Substituted 2-amino benzothiazoles and 4-(2-chloroethyl)morpholine hydrochloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The substituted 2-amino benzothiazole is reacted with 4-(2-chloroethyl)morpholine hydrochloride under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group and the morpholine ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent. It is also used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research has indicated its potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(4,5,6-trifluoro-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2OS/c12-6-5-7-10(9(14)8(6)13)15-11(18-7)16-1-3-17-4-2-16/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDYCONMCOQXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C(=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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